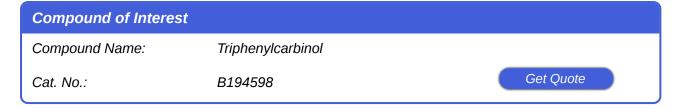


Spectroscopic Analysis of Triphenylcarbinol: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **triphenylcarbinol**, a tertiary alcohol widely used in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **triphenylcarbinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Triphenylcarbinol** in CDCl₃

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.21 - 7.35	Multiplet	15H	Aromatic Protons (C ₆ H ₅)
~2.90	Singlet	1H	Hydroxyl Proton (-OH)



Table 2: 13C NMR Spectroscopic Data for Triphenylcarbinol in CDCl₃[1]

Chemical Shift (δ) ppm	Assignment
~147.0	Ipso-Carbons (C-C-OH)
~128.7	Ortho/Meta/Para-Carbons
~128.1	Ortho/Meta/Para-Carbons
~127.4	Ortho/Meta/Para-Carbons
~82.2	Carbinol Carbon (C-OH)

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Triphenylcarbinol (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3464	Strong, Broad	O-H Stretch	Alcohol (-OH)
~3072	Weak, Sharp	=C-H Stretch	Aromatic
1450 - 1550	Moderate, Sharp	C=C Stretch	Aromatic Ring
~1175	Moderate, Sharp	C-O Stretch	Tertiary Alcohol

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for Triphenylcarbinol (Electron Ionization)[2][3]

m/z	Relative Abundance	Fragment
260	[M]+	Molecular Ion
183	High	[M - C ₆ H₅] ⁺
105	Base Peak	[C ₆ H ₅ CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺



Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of solid **triphenylcarbinol**.[4]

- Sample Preparation:
 - Weigh approximately 10-20 mg of triphenylcarbinol and dissolve it in approximately 0.7
 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
 - Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used. A greater number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.
 - Process the acquired Free Induction Decay (FID) by applying Fourier transformation,
 phase correction, and baseline correction.
 - Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the solvent peak at 77.16 ppm.[5]



Infrared (IR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of solid **triphenylcarbinol**.[6][7][8][9]

- Sample Preparation:
 - Thoroughly dry spectroscopy-grade KBr in an oven to remove any moisture.
 - In an agate mortar, grind a small amount (1-2 mg) of triphenylcarbinol to a fine powder.
 - Add approximately 100-200 mg of the dried KBr to the mortar.
 - Grind the mixture thoroughly until a homogenous, fine powder is obtained.
- Pellet Formation and Data Acquisition:
 - Transfer the powdered mixture into a pellet die.
 - Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.
 - Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
 - Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
 - Obtain a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS) (Electron Ionization)

This protocol outlines the general procedure for obtaining the mass spectrum of **triphenylcarbinol** using an electron ionization (EI) source.[10][11][12][13]

- Sample Introduction:
 - Introduce a small amount of the solid triphenylcarbinol sample into the mass spectrometer, typically via a direct insertion probe.

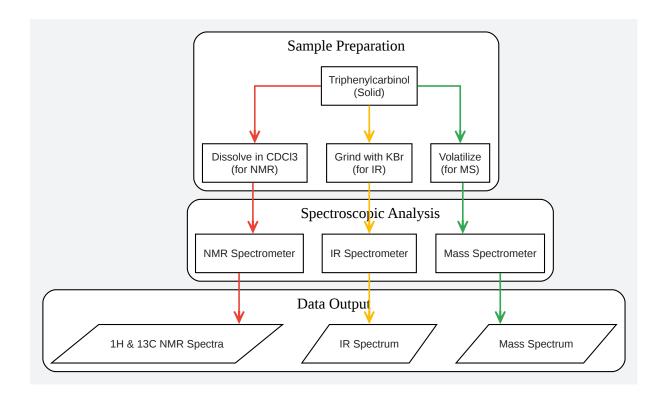


- The sample is volatilized by heating in the high vacuum of the ion source.
- Ionization and Fragmentation:
 - The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the ejection of an electron from the molecule, forming a molecular ion (M+).
 - The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, characteristic fragment ions.
- Mass Analysis and Detection:
 - The positively charged ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or timeof-flight analyzer).
 - The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the spectroscopic workflow and a key fragmentation pathway for **triphenylcarbinol**.

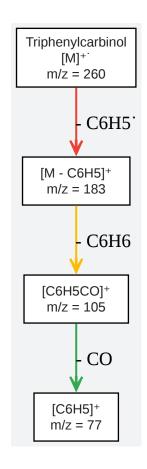




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Spectroscopic analysis workflow for triphenylcarbinol.





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Key fragmentation pathway of **triphenylcarbinol** in MS.

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